molecular formula C56H101NO6 B1584255 Pyridoxine tripalmitate CAS No. 4372-46-7

Pyridoxine tripalmitate

Cat. No. B1584255
CAS RN: 4372-46-7
M. Wt: 884.4 g/mol
InChI Key: UDRYFKCHZFVZGJ-UHFFFAOYSA-N
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Description

Pyridoxine tripalmitate , also known by its INCI name, is the tri-ester of pyridoxine (vitamin B6) with palmitic acid (hexadecanoic acid). It finds application in cosmetic formulations due to its multifaceted properties.



Synthesis Analysis

The synthesis of pyridoxine tripalmitate involves the esterification of pyridoxine (a water-soluble vitamin) with palmitic acid (a long-chain saturated fatty acid). This reaction results in the formation of the lipophilic ester, which enhances its compatibility with lipid-based formulations.



Molecular Structure Analysis

The molecular structure of pyridoxine tripalmitate consists of three palmitic acid molecules esterified to a central pyridoxine moiety. The palmitic acid chains confer lipophilicity, allowing it to interact with lipid-rich skin components.



Chemical Reactions Analysis

Pyridoxine tripalmitate is relatively stable under normal conditions. However, it may undergo hydrolysis in the presence of water or enzymatic activity, releasing pyridoxine and palmitic acid. This property is advantageous for controlled release in cosmetic products.



Physical And Chemical Properties Analysis


  • Solubility : Pyridoxine tripalmitate is sparingly soluble in water but dissolves well in lipid-based matrices.

  • Heat Stability : It exhibits moderate heat stability, making it suitable for cosmetic formulations subjected to mild heating.


Scientific Research Applications

Biochemical and Physiological Effects

  • Effects on Fish Health : Research indicates that dietary pyridoxine (a form of vitamin B6, closely related to Pyridoxine tripalmitate) can significantly improve the health and growth of fish species like Labeo rohita when exposed to stressors like endosulfan. Supplementation with pyridoxine has shown improvements in weight gain, specific growth rate, tissue glycogen, and protease activity in these species (Akhtar et al., 2012).

  • Neurological Implications : Pyridoxal phosphate, a derivative of vitamin B6, is crucial in various neurotransmitter syntheses. Disorders in pyridoxal phosphate levels can lead to neurological dysfunctions such as epilepsy. Certain genetic conditions can increase the need for pyridoxine and pyridoxal phosphate, highlighting the importance of these compounds in managing neurological conditions (Clayton, 2006).

  • Thermal Tolerance in Aquatic Species : Dietary pyridoxine enhances the thermal tolerance of Labeo rohita fingerlings, which is crucial for their survival in different climatic conditions. This indicates the potential of pyridoxine in aquaculture to improve the resilience of fish to temperature variations (Akhtar et al., 2011).

  • Immunomodulatory Effects : Pyridoxine demonstrates immunomodulatory effects in Labeo rohita, suggesting its role in enhancing immune responses and mitigating stress in aquatic species. This could be significant in improving the health and resilience of fish in aquaculture settings (Akhtar et al., 2009).

  • Temperature Stress Mitigation : A study showed that dietary pyridoxine supplementation could reverse the negative effects caused by elevated temperatures and protect the hematological status of Labeo rohita fingerlings (Akhtar et al., 2012).

Vitamin B6 Transport and Metabolism

  • Transport Mechanisms : Tpn1p, identified in Saccharomyces cerevisiae, is a transporter protein for vitamin B6, providing insights into the transport mechanisms of pyridoxine and its related compounds. This could be relevant in understanding how pyridoxine tripalmitate is absorbed and utilized in different organisms (Stolz & Vielreicher, 2003).

Clinical Implications

  • Epilepsy Treatment : Pyridoxine is effective in treating certain forms of epilepsy, such as pyridoxine-dependent epilepsy, highlighting its critical role in neurological health and potential therapeutic applications (Coughlin et al., 2015).

  • Neuroprotection : Pyridoxine shows promise in neuroprotective strategies, particularly in conditions like pyridoxine-induced peripheral sensory neuropathy. Its role in regulating neurotransmitters like serotonin and GABA suggests its broader applications in neurology and psychiatry (McCarty, 2000).

Safety And Hazards


  • Safety : Pyridoxine tripalmitate is generally considered safe for topical use in cosmetics. However, individual sensitivities should be considered.

  • Hazards : No significant hazards are associated with its use.


Future Directions

Research on pyridoxine tripalmitate continues to explore its potential in novel formulations, including sustained-release systems and targeted delivery.


properties

IUPAC Name

[5-hexadecanoyloxy-4-(hexadecanoyloxymethyl)-6-methylpyridin-3-yl]methyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H101NO6/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-53(58)61-48-51-47-57-50(4)56(63-55(60)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)52(51)49-62-54(59)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h47H,5-46,48-49H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRYFKCHZFVZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H101NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195919
Record name Pyridoxine tripalmitate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

884.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridoxine tripalmitate

CAS RN

4372-46-7
Record name Pyridoxine tripalmitate
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Record name Pyridoxine tripalmitate
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Record name Pyridoxine tripalmitate
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Record name Pyridoxine tripalmitate
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Record name PYRIDOXINE TRIPALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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